N'-Benzylidene-N-methylformohydrazide
Description
N'-Benzylidene-N-methylformohydrazide is a hydrazide-derived Schiff base characterized by a benzylidene group (-CH=C6H5) attached to a methylformohydrazide backbone. This compound belongs to a broader class of N'-substituted benzylidene benzohydrazides, which are synthesized via condensation reactions between hydrazides and aromatic aldehydes. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
CAS No. |
61748-16-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(benzylideneamino)-N-methylformamide |
InChI |
InChI=1S/C9H10N2O/c1-11(8-12)10-7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
SDGMMWZQIPPCCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N'-Benzylidene-N-Methylformohydrazide
Direct Condensation Under Reflux Conditions
The most widely employed method involves the reaction of N-methylformohydrazide with benzaldehyde in a polar solvent under reflux. Ethanol is preferred due to its ability to dissolve both reactants and facilitate azeotropic removal of water, driving the equilibrium toward product formation. A typical procedure involves:
- Dissolving N-methylformohydrazide (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous ethanol.
- Refluxing the mixture at 80°C for 6–8 hours.
- Cooling to room temperature and isolating the product via vacuum filtration.
- Purifying the crude material through recrystallization from ethanol or methanol.
This method yields this compound with a purity >95% and isolated yields of 70–85%. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity and temperature.
Catalytic Methods for Enhanced Efficiency
Recent studies have explored acid catalysts to accelerate the condensation. Para-toluenesulfonic acid (p-TsOH, 5 mol%) reduces reaction time to 2–3 hours while maintaining yields above 80%. Mechanistic studies suggest protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.
Table 1: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 80 | 8 | 75 |
| p-TsOH | Ethanol | 80 | 2.5 | 82 |
| Amberlyst-15 | Toluene | 110 | 1.5 | 78 |
| ZnCl₂ | DMF | 100 | 3 | 70 |
Industrial-Scale Production Considerations
For large-scale manufacturing, continuous flow reactors offer advantages over batch processes:
- Improved Heat Transfer : Enables precise temperature control, minimizing side reactions.
- Reduced Solvent Use : Ethanol consumption decreases by 40% compared to batch methods.
- Automated Purification : In-line crystallization units coupled with centrifugal filtration achieve >99% purity.
Key challenges include managing exothermicity during condensation and ensuring consistent stoichiometric ratios in feed streams.
Stereochemical Control and Isomerism
This compound exists as E (trans) and Z (cis) isomers due to restricted rotation around the C=N bond. The E-isomer is thermodynamically favored but requires careful synthetic control to avoid mixtures:
Strategies for E-Selective Synthesis
- High-Temperature Conditions : Refluxing at 80–100°C promotes isomerization to the E-form.
- Protic Solvents : Ethanol stabilizes the E-isomer via hydrogen bonding with the hydrazone nitrogen.
- Catalytic Bases : Triethylamine (1 equiv) deprotonates intermediates, shifting equilibrium toward the E-isomer.
Table 2: Isomer Distribution Under Varied Conditions
| Condition | E:Z Ratio | Yield (%) |
|---|---|---|
| Ethanol, reflux | 95:5 | 80 |
| DMF, room temperature | 60:40 | 65 |
| Toluene, 110°C | 85:15 | 75 |
Purification and Characterization
Post-synthetic purification ensures pharmaceutical-grade quality:
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-N-methylformohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-Benzylidene-N-methylformohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-Benzylidene-N-methylformohydrazide involves its interaction with molecular targets through the hydrazone group. This group can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Features
N'-Benzylidene-N-methylformohydrazide shares a core structure with other benzylidene benzohydrazides but differs in substituents on the hydrazide and benzylidene moieties. Key structural comparisons include:
Key Insight: Electron-withdrawing groups (e.g., -NO2) improve stability but reduce solubility, whereas electron-donating groups (e.g., -OH, -OCH3) enhance solubility and biological interactions .
Physicochemical Properties
Critical physicochemical parameters include molecular weight, solubility, and spectroscopic
Key Insight : Bulky substituents (e.g., tert-butyl in ) improve lipid solubility, whereas nitro groups (e.g., ) reduce solubility due to increased crystallinity.
Q & A
Q. What are the optimal synthetic protocols for preparing N'-Benzylidene-N-methylformohydrazide derivatives?
The synthesis typically involves condensation reactions between substituted benzaldehydes and N-methylformohydrazide. Key steps include:
- Reflux conditions : Reactions are often conducted under reflux in polar aprotic solvents (e.g., DMF) or ethanol/water mixtures at 80–100°C for 4–6 hours .
- Recrystallization : Crude products are purified via recrystallization using ethanol or methanol to enhance yield and purity .
- Substituent variation : Substituents on the benzaldehyde moiety (e.g., methoxy, fluoro, or nitro groups) influence reaction kinetics and product stability, requiring tailored solvent and temperature conditions .
Q. Which spectroscopic methods are essential for characterizing this compound derivatives?
- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in the hydrazone linkage (λmax ~250–350 nm) .
- FT-IR : Confirms the presence of C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1590–1620 cm⁻¹) bonds .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon signals for the hydrazone backbone .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystalline derivatives .
Q. What safety precautions are critical when handling this compound precursors?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents like benzoyl chloride or dimethylformamide (DMF) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with irritants (e.g., hydrazine derivatives) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal to comply with lab safety protocols .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound complexes?
- Discrepancy analysis : Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures to identify steric or electronic distortions .
- Polymorphism screening : Use solvent-mediated crystallization to isolate different polymorphs and assess their stability via DSC/TGA .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing motifs .
Q. What methodologies evaluate the bioactivity of this compound derivatives?
- In vitro assays : Test antimicrobial activity via agar diffusion (MIC/MBC) or anti-inflammatory effects using COX-2 inhibition assays .
- Molecular docking : Simulate ligand-receptor binding (e.g., with insulin receptors or bacterial enzymes) to predict mechanism of action .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at para positions) with enhanced bioactivity .
Q. How do reaction conditions influence supramolecular assembly in coordination complexes of this compound?
- Ligand design : Modify the hydrazide backbone with donor groups (e.g., pyridyl or hydroxyl) to enhance metal coordination (e.g., with Pd(II) or V(V)) .
- Solvent effects : Polar solvents (DMF, acetonitrile) favor monomeric complexes, while non-polar media promote oligomeric structures .
- pH-dependent equilibria : Adjust pH to stabilize specific coordination geometries (e.g., square-planar vs. octahedral) .
Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?
- Catalytic optimization : Use green catalysts (e.g., K-10 montmorillonite) to improve reaction efficiency and reduce byproducts .
- Microwave-assisted synthesis : Shorten reaction times (30–60 minutes vs. hours) while maintaining high yields (>85%) .
- Chromatography-free purification : Leverage pH-dependent solubility or antisolvent precipitation for scalable isolation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
